molecular formula C8H4F3O3- B10920722 (2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate

(2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate

Cat. No.: B10920722
M. Wt: 205.11 g/mol
InChI Key: WQDUVJNCNPBHFK-PLNGDYQASA-M
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Description

(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate is an organic compound characterized by the presence of trifluoromethyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate typically involves the reaction of trifluoroacetic anhydride with furan derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Furyl methyl ketone: Shares the furan ring but lacks the trifluoromethyl group.

    (E)-1,1,1-Trifluoro-2-buten-2-ol: Contains the trifluoromethyl group but lacks the furan ring.

Uniqueness

(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate is unique due to the combination of the trifluoromethyl group and furan ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H4F3O3-

Molecular Weight

205.11 g/mol

IUPAC Name

(Z)-4,4,4-trifluoro-1-(furan-2-yl)-3-oxobut-1-en-1-olate

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/p-1/b5-4-

InChI Key

WQDUVJNCNPBHFK-PLNGDYQASA-M

Isomeric SMILES

C1=COC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-]

Canonical SMILES

C1=COC(=C1)C(=CC(=O)C(F)(F)F)[O-]

Origin of Product

United States

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